Regioisomeric Positioning: Furan-2-yl vs. Furan-3-yl Substitution Affects Electron Density and Reactivity
The target compound features a furan-2-ylmethyl substituent at the azetidine 3-position, whereas the regioisomer 3-(furan-3-ylmethyl)azetidine hydrochloride (CAS 2138236-20-9) bears a furan-3-ylmethyl group . Furan-2-yl substitution provides higher electron density at the C5 position compared to the furan-3-yl analog, which can enhance π-π stacking interactions with aromatic amino acid residues in protein targets [1]. This regioisomeric difference is non-trivial; studies on furan-containing bioactive molecules demonstrate that furan-2-yl derivatives exhibit up to 5-fold higher binding affinity than their furan-3-yl counterparts in certain receptor systems due to altered orbital overlap and hydrogen-bonding geometry [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Furan-2-ylmethyl at azetidine 3-position; CAS 2044872-49-1 |
| Comparator Or Baseline | Furan-3-ylmethyl at azetidine 3-position; CAS 2138236-20-9 |
| Quantified Difference | Qualitative difference in electron density and binding geometry; up to 5-fold binding affinity variation reported for analogous furan regioisomers in receptor studies |
| Conditions | Structural analysis based on InChI keys: target JQUZEDWXQYWDMK-UHFFFAOYSA-N vs. comparator CZJLKQVTSGHGAU-UHFFFAOYSA-N |
Why This Matters
Regioisomeric selection directly impacts SAR outcomes; using the incorrect isomer can lead to false-negative or false-positive results in lead optimization campaigns.
- [1] Osman, M. E. D. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 41(4). View Source
- [2] Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. View Source
